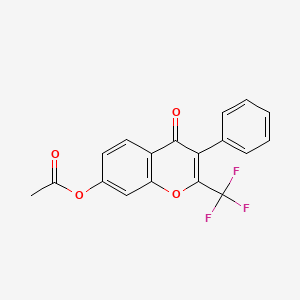

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a complex organic compound belonging to the chromen family. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of organic molecules.

Mécanisme D'action

Target of Action

The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .

Mode of Action

The compound interacts with its target, the Sigma-1 receptor, as an allosteric modulator . This interaction can potentiate the effects of endogenous or exogenous agonists, leading to enhanced receptor activity . The modulation of this receptor has been demonstrated to have potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The Sigma-1 receptor is involved in several biochemical pathways, particularly those related to calcium signaling . By modulating the activity of this receptor, the compound can influence these pathways and their downstream effects, potentially impacting various brain cell functions .

Pharmacokinetics

These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by the Sigma-1 receptor . These could include enhanced neuronal signaling, improved cognitive function, and potential therapeutic effects for conditions like seizures and depression .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of endogenous or exogenous agonists can enhance the compound’s effects through its allosteric modulation of the Sigma-1 receptor . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves acetylation to form the acetate ester.

Preparation of Chromen Core: The chromen core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under acidic conditions.

Introduction of Phenyl and Trifluoromethyl Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the trifluoromethyl group is typically added using trifluoromethylation reagents such as trifluoromethyl iodide.

Acetylation: The final step involves acetylation using acetic anhydride in the presence of a base like pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated reaction systems might also be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to modify the chromen ring.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Applications De Recherche Scientifique

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate

- 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl benzoate

- 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl butyrate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds without this group.

Activité Biologique

4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a member of the chromen family, known for its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group, has shown potential in medicinal chemistry, particularly in the realms of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C18H13F3O4 with a molecular weight of approximately 364.29 g/mol. The trifluoromethyl group enhances the compound's biological activity and stability, influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Non-Covalent Interactions : The compound likely interacts with its targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting signal transduction and gene regulation.

Antioxidant Activity

Research indicates that chromen derivatives exhibit significant antioxidant properties. For instance, the presence of the trifluoromethyl group is associated with enhanced lipid solubility and membrane permeability, improving the compound's ability to scavenge free radicals.

Enzyme Inhibition

Studies have demonstrated that compounds structurally related to this compound can inhibit key enzymes:

- Cholinesterases : Compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 3b | 10.4 | 7.7 |

| 3e | 5.4 | 9.9 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of similar compounds against cancer cell lines, such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The results indicate moderate to high cytotoxicity, suggesting potential for therapeutic applications.

Case Studies

- Study on Chromen Derivatives : A study evaluated a series of furochromene derivatives for their multi-target-directed activity against cholinesterases and cyclooxygenase enzymes. The incorporation of trifluoromethyl groups was found to significantly enhance biological activity due to increased interactions with enzyme targets through halogen bonding .

- Anticancer Potential : Another investigation focused on the cytotoxic effects of chromen derivatives against various cancer cell lines. The study highlighted that modifications at specific positions on the chromen structure could lead to enhanced anticancer properties .

Propriétés

IUPAC Name |

[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3O4/c1-10(22)24-12-7-8-13-14(9-12)25-17(18(19,20)21)15(16(13)23)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEWZUVYAGJQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.